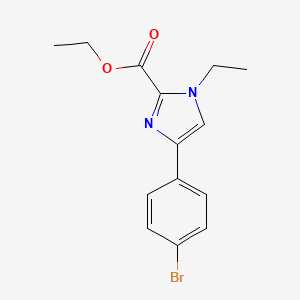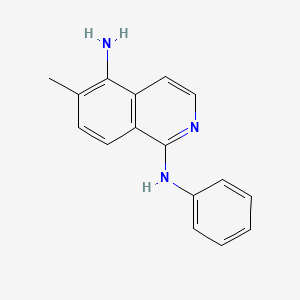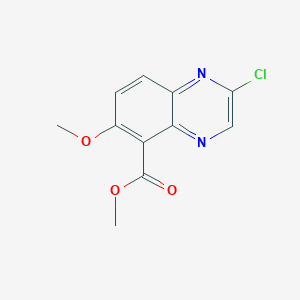
Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate is an organic compound with a complex structure that includes a quinoxaline ring substituted with chlorine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoxaline ring, followed by chlorination and methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions may produce various substituted quinoxalines.
Applications De Recherche Scientifique
Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methoxy-4-methyl-quinoline: This compound shares structural similarities with Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate but differs in the position and type of substituents on the quinoline ring.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Another structurally related compound, differing in the core ring structure and substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoxaline ring, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C11H9ClN2O3 |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
methyl 2-chloro-6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-7-4-3-6-10(9(7)11(15)17-2)13-5-8(12)14-6/h3-5H,1-2H3 |
Clé InChI |
PMCFGCKOUBULLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=NC=C(N=C2C=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




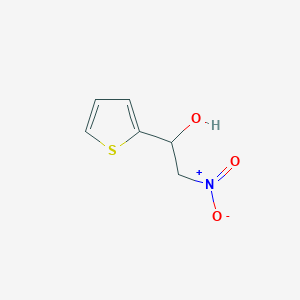
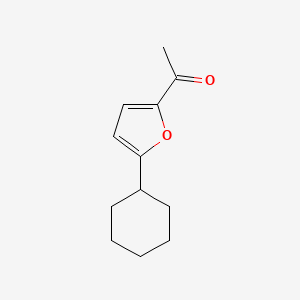
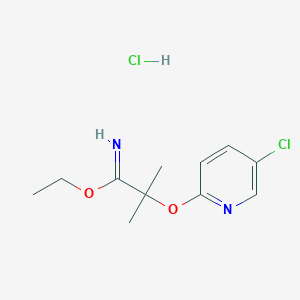
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
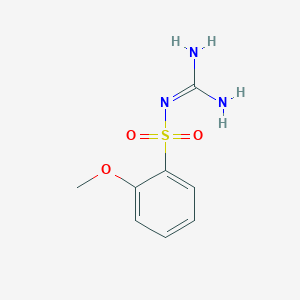
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
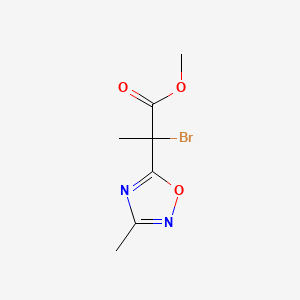
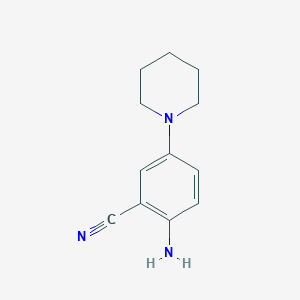
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)

